

# Application Note: Establishing a Vasculogenic Mimicry Assay with Foslitanib

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## Compound of Interest

Compound Name:	Foslitanib
CAS No.:	1256037-60-1
Cat. No.:	B607536

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## Introduction

Vasculogenic mimicry (VM) is a process by which highly aggressive tumor cells form de novo, matrix-rich, vessel-like networks, contributing to tumor perfusion independently of endothelial cell-driven angiogenesis.[1][2][3] This phenomenon is strongly associated with high tumor grade, invasion, metastasis, and poor patient prognosis.[3][4][5] **Foslitanib** (CVM-1118) is an orally bioavailable small molecule anti-cancer agent that has been shown to inhibit vasculogenic mimicry.[6][7][8][9] The primary mechanism of action for **Foslitanib** involves the targeting of TNF receptor-associated protein 1 (TRAP1), a mitochondrial chaperone protein.[4][10][11][12] Inhibition of TRAP1 by **Foslitanib**'s active metabolite (CVM-1125) leads to mitochondrial apoptosis, suppression of tumor growth, and disruption of VM networks.[4][5][10]

This document provides a detailed protocol for establishing an in vitro vasculogenic mimicry assay using a Matrigel-based tube formation model to evaluate the inhibitory effects of **Foslitanib**.

## Signaling Pathways in Vasculogenic Mimicry

Several interconnected signaling pathways are crucial for the initiation and maintenance of VM. These include hypoxia-induced pathways, vascular signaling, and embryonic/stem cell pathways.[3][13][14] **Foslinanib**'s targeting of TRAP1 has been shown to result in the destabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1 $\alpha$ ), a key transcription factor in the hypoxia pathway that is critical for VM.[4]

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